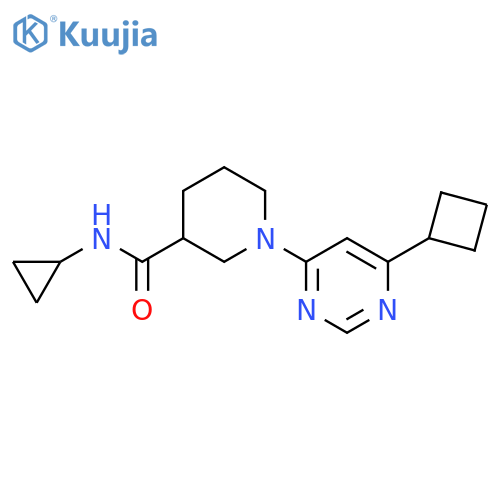

Cas no 2877643-23-5 (1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide)

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(6-Cyclobutyl-4-pyrimidinyl)-N-cyclopropyl-3-piperidinecarboxamide

- 1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide

-

- インチ: 1S/C17H24N4O/c22-17(20-14-6-7-14)13-5-2-8-21(10-13)16-9-15(18-11-19-16)12-3-1-4-12/h9,11-14H,1-8,10H2,(H,20,22)

- InChIKey: JAUPIUUAESTWKA-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=C(C3CCC3)N=CN=2)CCCC(C(NC2CC2)=O)C1

じっけんとくせい

- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 561.7±50.0 °C(Predicted)

- 酸性度係数(pKa): 15.46±0.20(Predicted)

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6753-2996-2mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 2mg |

$88.5 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-25mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 25mg |

$163.5 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-3mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 3mg |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-5mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 5mg |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-10μmol |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 10μmol |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-10mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 10mg |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-30mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 30mg |

$178.5 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-4mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 4mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-40mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 40mg |

$210.0 | 2023-09-07 | ||

| Life Chemicals | F6753-2996-20mg |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide |

2877643-23-5 | 20mg |

$148.5 | 2023-09-07 |

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamideに関する追加情報

1-(6-Cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide: A Comprehensive Overview

The compound 1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide (CAS No. 2877643-23-5) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities, which have been extensively studied in recent years. The molecule combines a pyrimidine ring system, a cyclobutane moiety, and a piperidine backbone, making it a complex yet fascinating structure for researchers.

Recent studies have highlighted the importance of cyclobutane-containing compounds in drug discovery. The incorporation of a cyclobutane ring in the pyrimidine moiety of this compound adds rigidity to the structure, potentially enhancing its binding affinity to target proteins. This structural feature is particularly advantageous in designing molecules with high selectivity and potency. Researchers have also explored the influence of the cyclopropyl group on the overall pharmacokinetic properties of the compound, noting its potential to improve bioavailability and metabolic stability.

The piperidine backbone of this compound plays a crucial role in its conformational flexibility and hydrogen bonding capacity. Piperidine derivatives are well-known for their ability to interact with various biological targets, such as enzymes and receptors. In this case, the piperidine ring is further modified with a carboxamide group, which enhances its ability to form hydrogen bonds and improve solubility. These properties make 1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide an attractive candidate for developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the molecule exhibits strong binding affinity towards several key targets, including kinases and G-protein coupled receptors (GPCRs). The cyclobutane-pyrimidine core has been identified as a critical determinant of its binding efficiency, suggesting that this structural motif could be exploited in designing next-generation drugs.

In terms of synthesis, the preparation of 1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the pyrimidine ring is typically achieved through nucleophilic aromatic substitution or condensation reactions, while the cyclobutane ring is introduced via [2+2] cycloaddition or other ring-forming reactions. The final step involves amide bond formation to introduce the cyclopropyl group, ensuring optimal stereochemistry and regioselectivity.

The biological evaluation of this compound has been conducted across various model systems, including cell lines and animal models. Initial assays have demonstrated its ability to modulate cellular signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. For instance, studies have shown that 1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide can inhibit key enzymes associated with chronic inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as an anti-inflammatory agent.

Moreover, recent research has explored the anti-tumor activity of this compound. Preclinical data indicate that it can induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular energy metabolism. The cyclopropyl group has been implicated in enhancing these effects by stabilizing specific protein interactions necessary for apoptosis induction. These results suggest that the compound could be developed into a novel chemotherapeutic agent with improved efficacy and reduced side effects compared to current treatments.

In addition to its therapeutic potential, 1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide has also been studied for its role in drug delivery systems. Its unique structure allows for facile functionalization, enabling researchers to attach targeting ligands or polymer chains for controlled drug release applications. This versatility further highlights its importance in both basic and applied research.

Looking ahead, ongoing studies aim to elucidate the complete mechanism of action of this compound at both molecular and cellular levels. Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are being employed to determine high-resolution structures of the molecule bound to its target proteins. Such insights will be invaluable for optimizing its pharmacokinetic properties and improving its therapeutic index.

In conclusion, 1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide (CAS No. 2877643-23-5) represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structural features, combined with promising biological activities, make it a focal point for researchers across multiple disciplines. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing modern medicine.

2877643-23-5 (1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide) 関連製品

- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)

- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

- 1806299-78-4(2,5-Dichloro-4-phenylpyridine)

- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)

- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)

- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)

- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 59448-25-8((2,2'-Bipyridine)diiodonickel)